molecular formula C8H9BN2O3 B13352110 (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

Cat. No.: B13352110
M. Wt: 191.98 g/mol
InChI Key: RGHLGCDOHSMLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the coupling of a furan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology: The compound’s imidazole ring is known for its biological activity, which can be exploited in the design of enzyme inhibitors or receptor modulators.

Medicine: Due to its structural features, this compound may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases .

Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable boronate esters makes it useful in the design of sensors and other functional materials .

Mechanism of Action

The mechanism by which (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid exerts its effects is primarily through its interaction with biological targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, which is useful in enzyme inhibition or sensor design .

Comparison with Similar Compounds

    (5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: Similar structure but with a different substitution pattern on the imidazole ring.

    (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic ester: An ester derivative with different reactivity and solubility properties.

    (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid pinacol ester: A pinacol ester derivative used in different synthetic applications.

Uniqueness: this compound is unique due to its combination of a furan ring, an imidazole ring, and a boronic acid group. This combination allows for diverse reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

[5-(2-methylimidazol-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3

InChI Key

RGHLGCDOHSMLSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2C=CN=C2C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.